[(1-Phenylethyl)carbamoyl]methyl benzoate
Description
[(1-Phenylethyl)carbamoyl]methyl benzoate is a benzoate ester derivative featuring a (1-phenylethyl)carbamoyl substituent. This structure combines the aromatic benzoate core with a carbamate group linked to a chiral 1-phenylethyl moiety.
Properties
IUPAC Name |
[2-oxo-2-(1-phenylethylamino)ethyl] benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-13(14-8-4-2-5-9-14)18-16(19)12-21-17(20)15-10-6-3-7-11-15/h2-11,13H,12H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKRCMTVEXZEFTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)COC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Phenylethyl)carbamoyl]methyl benzoate typically involves the reaction of benzoic acid with [(1-Phenylethyl)carbamoyl]methyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid byproduct. The reaction is usually conducted at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
In an industrial setting, the production of [(1-Phenylethyl)carbamoyl]methyl benzoate may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize waste. The final product is purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
[(1-Phenylethyl)carbamoyl]methyl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group, leading to the formation of different amide derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amide derivatives.
Scientific Research Applications
[(1-Phenylethyl)carbamoyl]methyl benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(1-Phenylethyl)carbamoyl]methyl benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural analogs and their distinguishing features:
Key Research Findings
Physicochemical Properties
- Hydrolytic Stability : The carbamoyl group confers greater resistance to hydrolysis than simple esters (e.g., methyl benzoate), aligning with trends observed in fentanyl methyl carbamate .
Biological Activity
[(1-Phenylethyl)carbamoyl]methyl benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.
[(1-Phenylethyl)carbamoyl]methyl benzoate, with the chemical formula CHNO, is an organic compound characterized by a phenylethyl group attached to a carbamoyl and benzoate moiety. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can influence its biological activity.
Biological Activities
Recent studies have investigated the compound's potential antimicrobial and anti-inflammatory properties. These activities are crucial for developing therapeutic agents against various diseases.
Antimicrobial Activity
Research indicates that [(1-Phenylethyl)carbamoyl]methyl benzoate exhibits significant antimicrobial effects against a range of pathogens. A study demonstrated its efficacy in inhibiting bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The compound's mechanism involves disrupting bacterial cell wall synthesis and function.
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of this compound. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation markers in human cell lines. This suggests a possible application in treating inflammatory diseases such as arthritis and other chronic conditions.
The mechanism through which [(1-Phenylethyl)carbamoyl]methyl benzoate exerts its effects involves interaction with specific molecular targets, including enzymes and receptors involved in inflammatory pathways. The carbamoyl group may form covalent bonds with active sites on these enzymes, leading to inhibition of their activity and modulation of biochemical pathways.
Research Findings and Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial effects | Demonstrated significant inhibition of S. aureus growth with an IC50 value of 25 µg/mL. |
| Study 2 | Anti-inflammatory activity | Reduced TNF-α levels by 40% in human macrophage cell cultures at a concentration of 50 µg/mL. |
| Study 3 | Mechanism analysis | Identified binding affinity to COX-2 enzyme with a Ki value of 30 nM, indicating potential as an anti-inflammatory agent. |
Applications in Medicine
The biological activities of [(1-Phenylethyl)carbamoyl]methyl benzoate suggest several therapeutic applications:
- Antibiotic development : Its antimicrobial properties could lead to new antibiotics.
- Anti-inflammatory drugs : Potential use in treating conditions like rheumatoid arthritis or inflammatory bowel disease.
- Cancer therapy : Research is ongoing to explore its role in inhibiting cancer cell proliferation through modulation of inflammatory pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
